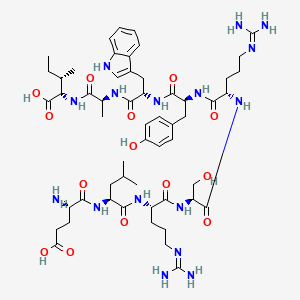
CEF7, Influenza Virus NP (380-388)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CEF7, Influenza Virus NP (380-388) is a peptide epitope derived from the nucleoprotein of the influenza virus. It is recognized by the human leukocyte antigen B*08 and plays a crucial role in the interaction between the virus and host cells . The nucleoprotein is essential for the replication and transcription of the viral genome, making it a significant target for antiviral research .
准备方法
Synthetic Routes and Reaction Conditions
CEF7, Influenza Virus NP (380-388) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for CEF7 is ELRSRYWAI . The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where the Fmoc group protects the amino terminus of the amino acids during the coupling reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of CEF7, Influenza Virus NP (380-388) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the peptide .
化学反应分析
Types of Reactions
CEF7, Influenza Virus NP (380-388) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The synthesis of CEF7 involves reagents such as Fmoc-protected amino acids, coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and bases like DIPEA (N,N-diisopropylethylamine). The cleavage from the resin is achieved using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Major Products Formed
The primary product of the synthesis is the peptide CEF7, Influenza Virus NP (380-388) itself. The purity of the peptide is confirmed using analytical techniques such as mass spectrometry and HPLC .
科学研究应用
CEF7, Influenza Virus NP (380-388) has several applications in scientific research:
Vaccine Development: The peptide is explored as a potential component in vaccine formulations to enhance immune responses against influenza.
Antiviral Research: CEF7 is used to investigate the mechanisms of viral replication and the development of antiviral drugs targeting the nucleoprotein.
Diagnostics: It serves as a tool in diagnostic assays to detect immune responses to influenza virus.
作用机制
CEF7, Influenza Virus NP (380-388) exerts its effects by interacting with the human leukocyte antigen B*08 on the surface of infected cells. This interaction facilitates the recognition of infected cells by cytotoxic T lymphocytes, leading to their elimination . The nucleoprotein epitope plays a pivotal role in the nuclear import of the viral ribonucleoprotein complex, which is essential for viral replication .
相似化合物的比较
Similar Compounds
CEF8, Influenza Virus NP (383-391): Another epitope derived from the influenza virus nucleoprotein, recognized by a different human leukocyte antigen.
CEF9, Influenza Virus NP (386-394): Similar in structure and function, but with slight variations in the amino acid sequence.
Uniqueness
CEF7, Influenza Virus NP (380-388) is unique due to its specific recognition by human leukocyte antigen B*08, which makes it a valuable tool for studying immune responses in individuals with this specific antigen . Its role in the nuclear import of the viral ribonucleoprotein complex also distinguishes it from other similar peptides .
属性
分子式 |
C55H84N16O14 |
|---|---|
分子量 |
1193.4 g/mol |
IUPAC 名称 |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C55H84N16O14/c1-6-29(4)44(53(84)85)71-45(76)30(5)64-49(80)41(25-32-26-63-36-12-8-7-11-34(32)36)69-51(82)40(24-31-15-17-33(73)18-16-31)68-47(78)37(13-9-21-61-54(57)58)66-52(83)42(27-72)70-48(79)38(14-10-22-62-55(59)60)65-50(81)39(23-28(2)3)67-46(77)35(56)19-20-43(74)75/h7-8,11-12,15-18,26,28-30,35,37-42,44,63,72-73H,6,9-10,13-14,19-25,27,56H2,1-5H3,(H,64,80)(H,65,81)(H,66,83)(H,67,77)(H,68,78)(H,69,82)(H,70,79)(H,71,76)(H,74,75)(H,84,85)(H4,57,58,61)(H4,59,60,62)/t29-,30-,35-,37-,38-,39-,40-,41-,42-,44-/m0/s1 |
InChI 键 |
CIANDCONINMZJW-TYOSYLEOSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N |
规范 SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


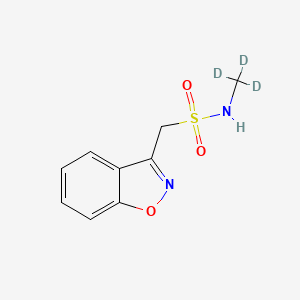
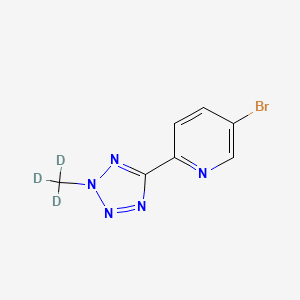
![2-hydroxypropane-1,2,3-tricarboxylic acid,1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12430194.png)
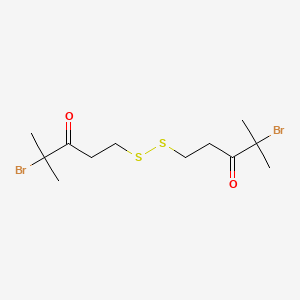

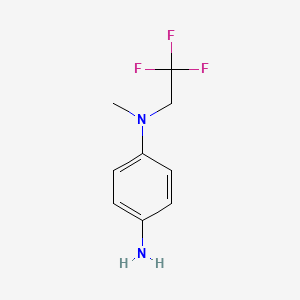
![3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol; Longistyline C](/img/structure/B12430216.png)
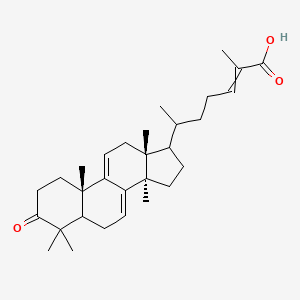
![2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-](/img/structure/B12430227.png)

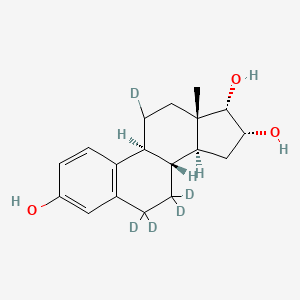
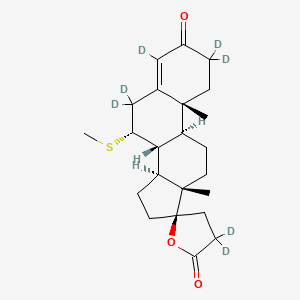
![N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B12430244.png)
![1-phenyl-6-(phenylmethylidene)-4H,5H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12430245.png)
